molecular formula C14H14F3N5O2 B5707816 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine

4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine

Cat. No. B5707816
M. Wt: 341.29 g/mol
InChI Key: KCSSFLSUAIYNEY-UHFFFAOYSA-N
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Description

4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in disease progression or cellular processes.
Biochemical and Physiological Effects
Studies have shown that 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine can induce various biochemical and physiological effects depending on the target and concentration used. Some of these effects include inhibition of cell proliferation, induction of apoptosis, modulation of immune responses, and alteration of cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine in lab experiments is its high potency and selectivity towards certain targets. However, one limitation is its potential toxicity and side effects, which may require careful optimization of experimental conditions and dosage.

Future Directions

There are several future directions for the study of 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine. Some possible areas of research include:
1. Further investigation of the mechanism of action and target specificity of this compound.
2. Development of new synthetic methods for the preparation of this compound and its analogs.
3. Exploration of its potential as a tool for the selective labeling and imaging of biomolecules.
4. Evaluation of its potential as a drug candidate for the treatment of various diseases.
5. Investigation of its potential as a building block for the synthesis of novel materials with unique properties.
Conclusion
In conclusion, 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs.

Synthesis Methods

The synthesis of 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine involves the reaction of morpholine with 4-(trifluoromethyl)phenylhydrazine and acetyl chloride in the presence of triethylamine. The product is then treated with sodium azide and copper sulfate to yield the final compound.

Scientific Research Applications

4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and cardiovascular disorders. In materials science, it has been explored for its potential use as a building block for the synthesis of novel materials with unique properties. In chemical biology, it has been studied for its potential as a tool for the selective labeling and imaging of biomolecules.

properties

IUPAC Name

1-morpholin-4-yl-2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O2/c15-14(16,17)11-3-1-10(2-4-11)13-18-20-22(19-13)9-12(23)21-5-7-24-8-6-21/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSSFLSUAIYNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(morpholin-4-yl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}ethanone

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